molecular formula C9H9N B1295046 2-Ethylbenzonitrile CAS No. 34136-59-9

2-Ethylbenzonitrile

Cat. No.: B1295046
CAS No.: 34136-59-9
M. Wt: 131.17 g/mol
InChI Key: UZDXATQPJOOHQJ-UHFFFAOYSA-N
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Description

2-Ethylbenzonitrile is an organic compound with the chemical formula C9H9N. It is a colorless liquid that is part of the benzonitrile family. This compound is known for its presence in the bioactive neutral sub-fraction of cigarette smoke condensate . It has a molecular weight of 131.17 g/mol and a density of 0.974 g/mL at 25°C .

Scientific Research Applications

2-Ethylbenzonitrile has several applications in scientific research:

Preparation Methods

2-Ethylbenzonitrile can be synthesized through various methods. One common synthetic route involves the Sandmeyer reaction, where 2-ethylaniline is converted to this compound . The reaction conditions typically involve the use of copper(I) cyanide and hydrochloric acid. Another method involves the multi-step reaction starting from 2-acetylbenzoic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethylbenzonitrile undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form 2-ethylbenzoic acid.

    Reduction: Reduction of this compound can yield 2-ethylbenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-ethylbenzonitrile involves its interaction with various molecular targets. In biological systems, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethylbenzonitrile can be compared with other similar compounds such as:

    Benzonitrile: The parent compound of the benzonitrile family, with a simpler structure and different reactivity.

    4-Methoxybenzonitrile: A derivative with a methoxy group, showing different chemical properties and applications.

    3-Nitrobenzonitrile: Contains a nitro group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its ethyl group, which influences its reactivity and applications compared to other benzonitrile derivatives.

Properties

IUPAC Name

2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXATQPJOOHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955669
Record name 2-Ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34136-59-9
Record name Benzonitrile, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-Ethylbenzonitrile in solar cell technology?

A1: Recent research suggests that this compound shows promise as a potential dye sensitizer in organic dye solar cells []. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to study its electronic structure and optical properties. The studies indicate that this compound exhibits favorable characteristics, such as its HOMO-LUMO energy gap and UV-Vis absorption spectrum, that make it a suitable candidate for further investigation in solar cell applications [].

Q2: How does the structure of this compound influence its interactions in crystal formations?

A2: Studies on lithium N,N′-bis(trimethylsilyl)amidinates, synthesized using this compound as a precursor, provide insights into its structural behavior []. The research reveals that the π system of the amidinate, derived from this compound, plays a crucial role in both intramolecular and intermolecular interactions within the crystal lattice []. The degree of π system involvement directly impacts the type of supramolecular structures formed in the solid state. This understanding of the structural behavior of this compound derivatives can be valuable for designing materials with specific properties.

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